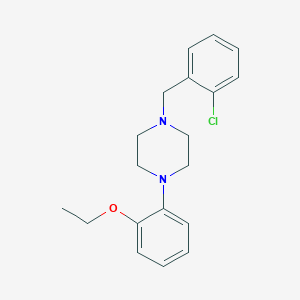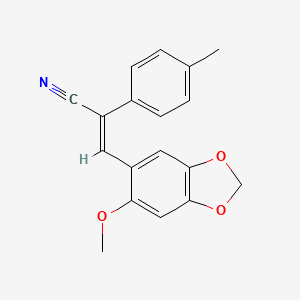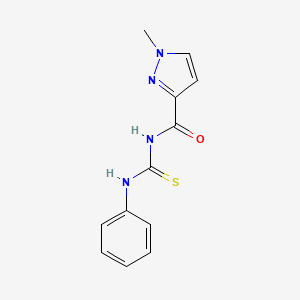![molecular formula C15H22N2S B4715021 N,N-dimethyl-4-[(4-methyl-1-piperidinyl)carbonothioyl]aniline](/img/structure/B4715021.png)
N,N-dimethyl-4-[(4-methyl-1-piperidinyl)carbonothioyl]aniline
説明
N,N-dimethyl-4-[(4-methyl-1-piperidinyl)carbonothioyl]aniline, also known as DM4, is a synthetic compound that has been studied for its potential use in cancer treatment. DM4 is a member of the maytansinoid family, which are cytotoxic compounds that bind to tubulin and disrupt microtubule dynamics. In
科学的研究の応用
N,N-dimethyl-4-[(4-methyl-1-piperidinyl)carbonothioyl]aniline has been studied for its potential use in cancer treatment. It has been shown to have potent cytotoxic activity against a range of cancer cell lines, including breast, lung, and prostate cancer. This compound works by binding to tubulin and disrupting microtubule dynamics, which leads to the inhibition of cell division and ultimately cell death. This compound has been used in preclinical studies and has shown promising results.
作用機序
N,N-dimethyl-4-[(4-methyl-1-piperidinyl)carbonothioyl]aniline works by binding to tubulin, which is a protein that forms the structural framework of cells. Tubulin plays a crucial role in cell division, and disruption of its function can lead to cell death. This compound binds to tubulin and disrupts microtubule dynamics, which leads to the inhibition of cell division and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have potent cytotoxic activity against cancer cells. It has been tested in preclinical studies and has shown promising results. However, this compound can also be toxic to healthy cells, which can limit its use in cancer treatment. This compound has been shown to cause cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
N,N-dimethyl-4-[(4-methyl-1-piperidinyl)carbonothioyl]aniline has several advantages for lab experiments. It has potent cytotoxic activity against cancer cells and can be used to study the mechanism of action of cytotoxic compounds. However, this compound is a synthetic compound that requires specialized knowledge and equipment for its synthesis. It also involves the use of toxic and hazardous chemicals, making it a challenging process.
将来の方向性
There are several future directions for research on N,N-dimethyl-4-[(4-methyl-1-piperidinyl)carbonothioyl]aniline. One area of research is to develop more efficient and safer methods for the synthesis of this compound. Another area of research is to study the potential use of this compound in combination with other cytotoxic compounds for cancer treatment. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on healthy cells.
特性
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-12-8-10-17(11-9-12)15(18)13-4-6-14(7-5-13)16(2)3/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXJZFHPBYCODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793029 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-methyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B4714940.png)

![3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4714967.png)
![4-[2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4714972.png)
![N-(5-chloro-2-methylphenyl)-2-[(2,6-diethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B4714979.png)


![4-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)-N-(4-ethoxyphenyl)benzamide](/img/structure/B4714988.png)
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4714999.png)
![2,2,2-trifluoro-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B4715012.png)

![7-({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4715030.png)

![N-[4-(difluoromethoxy)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B4715049.png)